Ethyl 2-fluoro-5-hydroxybenzoate
Description
Ethyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1, molecular formula: C₈H₇FO₃, molecular weight: 170.14 g/mol) is a fluorinated aromatic ester characterized by a hydroxyl group at the 5-position and a fluorine atom at the 2-position of the benzoate scaffold . This compound is widely utilized in pharmaceutical and agrochemical research due to the electronic effects of fluorine (e.g., increased stability and metabolic resistance) and the versatility of the hydroxyl group for further functionalization .
Properties
IUPAC Name |
ethyl 2-fluoro-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOKGMPKRJQQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of ethyl 5-hydroxybenzoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, typically at room temperature.
Oxidation: Potassium permanganate in aqueous solution, under reflux.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: Conversion to 2-fluoro-5-hydroxybenzaldehyde or 2-fluoro-5-hydroxybenzoic acid.
Reduction: Formation of ethyl 2-fluoro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-fluoro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which ethyl 2-fluoro-5-hydroxybenzoate exerts its effects depends on its application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic distribution and steric properties of the molecule. This can enhance binding affinity, selectivity, and metabolic stability.
Comparison with Similar Compounds
Methyl 2-fluoro-5-hydroxybenzoate
- Structure : Methyl ester analog, differing only in the ester group (methyl vs. ethyl).
- Molecular Formula : C₈H₇FO₃ (identical core structure).
- Molecular Weight : 170.14 g/mol .
- Price: Priced at €41.00 (1g) and €259.00 (10g) by CymitQuimica, indicating cost-effectiveness for small-scale research . Kanto Reagents lists it at JPY 7,500 (1g), highlighting regional pricing variations .
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate
Ethyl 2-amino-5-fluoro-3-methylbenzoate
- Structure: Amino group (-NH₂) at 2-position, methyl at 3-position, fluorine at 5-position.
- Molecular Formula: C₁₀H₁₂FNO₂.
- Molecular Weight : 197.21 g/mol .
- Key Differences: The amino group enables participation in hydrogen bonding and electrophilic reactions (e.g., diazotization), distinguishing it from hydroxyl-containing analogs. Methyl substitution at 3-position may sterically hinder interactions in enzyme-binding pockets .
Data Table: Structural and Commercial Comparison
Biological Activity
Ethyl 2-fluoro-5-hydroxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H9F O3
- Molecular Weight : 188.17 g/mol
- CAS Number : 1214387-36-6
The presence of a fluorine atom and a hydroxyl group in its structure contributes to its unique biological properties, including enhanced stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, facilitating interactions that may lead to therapeutic effects. The ester moiety can undergo hydrolysis, releasing active benzoic acid derivatives, which may exert biological effects on cellular pathways .
Enzyme Inhibition
A study on related compounds highlighted their role as selective inhibitors of sirtuin deacetylases, particularly SIRT5, which is involved in regulating metabolic pathways and cellular processes. These compounds demonstrated moderate inhibitory activity against SIRT5, indicating that this compound might also influence similar enzymatic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of benzoic acid derivatives, providing insights into the potential applications of this compound:
- Antiviral Studies : A compound with structural similarities showed potent anti-HSV activity with an ED50 < 0.25 µM .
- Enzyme Interaction : Research demonstrated that analogs could stabilize SIRT5 and inhibit its activity at low micromolar concentrations, suggesting a pathway for further drug development .
- Cytotoxicity Assessments : Compounds related to this compound were evaluated for cytotoxic effects against various cancer cell lines, showing varying degrees of effectiveness which could be extrapolated to predict similar behavior for this compound .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for Ethyl 2-fluoro-5-hydroxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification of 2-fluoro-5-hydroxybenzoic acid with ethanol under acidic catalysis. Key variables include temperature (reflux vs. room temperature), solvent selection (e.g., toluene for azeotropic water removal), and catalyst concentration. For example, refluxing with sulfuric acid (0.1–1.0 eq.) in toluene achieves ~70–85% yield, while prolonged heating may lead to ester hydrolysis or fluorinated byproducts . Validate purity via HPLC or GC-MS, comparing retention times with reference standards .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?
- Methodological Answer :
- ¹H NMR : The ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂), while the aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., para-fluorine coupling in the hydroxy-substituted ring) .
- ¹⁹F NMR : A single peak near -110 ppm confirms the fluorine substituent’s position.
- IR : A strong carbonyl stretch at ~1720 cm⁻¹ (ester C=O) and a broad O-H stretch (~3200 cm⁻¹) from the phenolic -OH group . Compare with databases like SDBS or NIST Chemistry WebBook for validation.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorinated aromatic ring.
- Hydrolysis Risk : Avoid aqueous environments; use anhydrous solvents (e.g., DMSO-d6 for NMR) to minimize ester cleavage.
- Thermal Stability : Conduct accelerated stability studies (40–60°C for 48–72 hours) and monitor degradation via TLC or LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic centers (e.g., fluorine’s para-position to the ester group).
- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols. Compare activation energies to experimental kinetic data .
- Validate predictions with LC-MS/MS to track reaction intermediates .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent). Use high-purity reagents (>97%, validated by HPLC) to exclude batch variability .
- Data Triangulation : Cross-reference bioactivity results with structural analogs (e.g., methyl or propyl esters) to identify structure-activity relationships (SARs) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets from multiple studies, controlling for confounding variables like solvent polarity .
Q. How can reaction optimization minimize byproduct formation during fluorinated ester synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (e.g., H₂SO₄ vs. p-TsOH), solvent polarity (toluene vs. DMF), and stoichiometry in a factorial design.
- Byproduct Identification : Use HRMS and 2D NMR (e.g., HSQC, HMBC) to characterize side products like di-esterified compounds or defluorinated species .
- In Situ Monitoring : Employ ReactIR to track esterification progress and abort reactions before side reactions dominate .
Q. What methodologies validate the environmental safety of this compound in ecotoxicology studies?
- Methodological Answer :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .
- Aquatic Toxicity : Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition), following OECD Guidelines 202 and 201.
- Degradation Studies : Use HPLC-UV to monitor hydrolysis rates in simulated wastewater (pH 7–9, 25–40°C) .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in melting point or solubility data across literature sources?
- Methodological Answer :
- Purity Assessment : Re-measure properties using recrystallized samples (e.g., from ethanol/water).
- Solvent Effects : Compare solubility in polar (DMSO) vs. nonpolar (hexane) solvents. Document equilibration time and temperature .
- Meta-Data Review : Check for inconsistencies in original reports (e.g., uncalibrated equipment or undefined polymorphic forms) .
Q. What statistical approaches are appropriate for dose-response studies involving this compound derivatives?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude aberrant data points.
- Replicate Consistency : Report SEM (standard error of the mean) for ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
